molecular formula C7H14ClNO3 B2961116 Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl CAS No. 1463881-01-7

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl

Cat. No.: B2961116
CAS No.: 1463881-01-7
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-NTSWFWBYSA-N
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Description

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.

    Esterification: Formation of the methyl ester at the 2-carboxylate position.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalysis: Use of specific catalysts to accelerate the reaction.

    Solvent Selection: Choice of solvents that favor the desired reaction pathway.

    Temperature Control: Precise temperature regulation to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under specific conditions.

    Reduction: Reduction to form different derivatives.

    Substitution: Nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Proline Derivatives: Structurally related compounds with variations in the side chains.

Uniqueness

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463881-01-7
Record name methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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